2-Nitropyridine-4-carbohydrazide

Descripción

BenchChem offers high-quality 2-Nitropyridine-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitropyridine-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

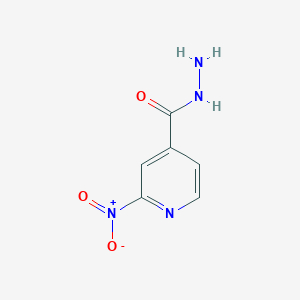

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c7-9-6(11)4-1-2-8-5(3-4)10(12)13/h1-3H,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVNJSOYFOFWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878884 | |

| Record name | 2-NITROISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-05-3 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-NITROISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Nitropyridine-4-carbohydrazide (CAS 58481-05-3): Synthesis, Properties, and Applications in Kinase Inhibitor Development

Introduction & Strategic Utility

2-Nitropyridine-4-carbohydrazide (CAS: 58481-05-3) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemistry[1]. Characterized by the presence of a strongly electron-withdrawing nitro group and a reactive carbohydrazide moiety, this compound serves as a critical intermediate in the development of complex pharmacophores[1]. Its most prominent application lies in the synthesis of highly selective kinase inhibitors, particularly targeting the Rho-associated protein kinase (ROCK) pathway, which is heavily implicated in fibrotic and autoimmune pathologies[2].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 2-nitropyridine-4-carbohydrazide is essential for optimizing reaction conditions, solvent selection, and predicting its behavior during derivatization. The compound's structural dualism—combining an electrophilic nitro-aromatic ring with a nucleophilic hydrazide—dictates its broad reactivity profile[1].

| Parameter | Specification |

| CAS Number | 58481-05-3[1] |

| IUPAC Name | 2-nitropyridine-4-carbohydrazide[1] |

| Molecular Formula | C6H6N4O3[1] |

| Molecular Weight | 182.14 g/mol [1] |

| InChI Key | AEVNJSOYFOFWDU-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)[O-][1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)[1] |

Synthesis & Manufacturing Protocols

The synthesis of 2-nitropyridine-4-carbohydrazide demands precise control over reaction conditions to ensure high regioselectivity and to prevent the degradation of sensitive functional groups. Two primary methodologies are employed depending on precursor availability.

Method A: Acid-Mediated Deprotection of Boc-Hydrazine Precursors

Step-by-Step Protocol:

-

Preparation: Dissolve 600 mg (2.13 mmol) of tert-butyl 2-(2-nitroisonicotinoyl)hydrazine-1-carboxylate in 10 mL of a hydrogen chloride/dioxane solution[2].

-

Reaction: Stir the resulting solution continuously overnight at room temperature[2].

-

Isolation: Collect the precipitated solids by vacuum filtration[2].

-

Yield: This process typically provides approximately 300 mg (77% yield) of 2-nitropyridine-4-carbohydrazide hydrochloride as a high-purity white solid[2].

Causality & Self-Validation: The choice of HCl in dioxane provides a strictly anhydrous, highly acidic environment. This ensures the rapid protonation and cleavage of the tert-butyloxycarbonyl (Boc) group without hydrolyzing the sensitive carbohydrazide bond[2]. The reaction is inherently self-validating: the Boc-protected starting material is highly soluble in dioxane, whereas the resulting hydrochloride salt of the product is insoluble. The progressive formation of a white precipitate serves as a reliable visual indicator of reaction completion, allowing for high-purity isolation via simple filtration rather than requiring resource-intensive column chromatography[2].

Figure 1: Acid-mediated deprotection workflow for 2-Nitropyridine-4-carbohydrazide synthesis.

Method B: Directed Nitration and Hydrazinolysis

Step-by-Step Protocol:

-

Nitration: Treat pyridine-4-carboxylic acid derivatives with a nitrating mixture (HNO3/H2SO4) under strictly controlled low-temperature conditions[1].

-

Hydrazinolysis: React the isolated 2-nitro intermediate with hydrazine hydrate in an organic solvent such as ethanol or methanol[1].

-

Reflux: Elevate the temperature to reflux to ensure complete conversion to the carbohydrazide[1].

Causality & Self-Validation: The nitro group acts as a strong electron-withdrawing moiety, deactivating the pyridine ring but directing nucleophilic attack[1]. Low temperatures during nitration are critical to prevent runaway exothermic over-nitration and oxidative degradation[1]. During hydrazinolysis, reflux conditions are employed to overcome the activation energy barrier of the condensation reaction. The nucleophilic hydrazine attacks the carbonyl carbon, displacing the leaving group. The use of alcoholic solvents ensures both reactants remain in solution while facilitating the crystallization of the final carbohydrazide upon cooling, providing a self-validating purification step[1].

Pharmacological Applications: ROCK Kinase Inhibition

The RhoA/ROCK Signaling Axis

Rho-associated protein kinase (ROCK) is a serine-threonine kinase that exists in two isoforms: ROCK1 and ROCK2[2]. It acts as a primary downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is fundamentally involved in actin cytoskeleton organization, cell migration, and smooth muscle contraction[2]. Dysregulation of this pathway is a hallmark of fibrotic disorders (such as scleroderma, pulmonary fibrosis, and liver fibrosis) and various autoimmune conditions[2].

2-Nitropyridine-4-carbohydrazide serves as a critical pharmacophore building block in the synthesis of indazolyl thiadiazolamines[2]. These derivatives are engineered to be highly selective inhibitors of ROCK2 over ROCK1[2]. Selective ROCK2 inhibition is therapeutically advantageous because it suppresses aberrant fibrotic and inflammatory responses while sparing the essential physiological functions mediated by ROCK1, thereby significantly widening the therapeutic window[2].

Figure 2: RhoA/ROCK signaling pathway and selective ROCK2 inhibition by derived compounds.

Synthesis of Indazolyl Thiadiazolamines (Derivatization)

Step-by-Step Protocol:

-

Coupling: Dissolve 500 mg (2.75 mmol) of 2-nitropyridine-4-carbohydrazide in 20 mL of dichloromethane (DCM)[2]. Add 756 mg (2.74 mmol) of tert-butyl 5-isothiocyanato-1H-indazole-1-carboxylate[2].

-

Intermediate Formation: Stir the mixture overnight at room temperature[2].

-

Cyclization: Add 2 mL of 98% sulfuric acid (H2SO4) directly to the reaction mixture[2].

-

Final Maturation: Stir the resulting solution overnight at room temperature[2].

-

Isolation: Neutralize the mixture and filter to obtain N-[5-(2-Nitropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1H-indazol-5-amine[2].

Causality & Self-Validation: The initial coupling step is performed at room temperature in DCM to allow the nucleophilic amine of the carbohydrazide to attack the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate[2]. Elevated temperatures are avoided here to prevent premature, undesired side reactions. The subsequent addition of 98% H2SO4 serves a dual purpose: it acts as a potent dehydrating agent to drive the intramolecular cyclization into the thermodynamically stable 1,3,4-thiadiazole ring, and it simultaneously cleaves the Boc protecting group on the indazole moiety[2]. This one-pot, two-step cascade is self-validating; the dissolution of the intermediate followed by a distinct color change signifies successful cyclization, streamlining the workflow and minimizing intermediate loss[2].

References[1] Title: Buy 2-Nitropyridine-4-carbohydrazide (EVT-13820737) | 58481-05-3

Source : evitachem.com URL :[2] Title : WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease Source : google.com (Google Patents) URL :

Sources

An In-depth Technical Guide to 2-Nitropyridine-4-carbohydrazide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropyridine-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a nitropyridine core linked to a carbohydrazide moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing entity, and the nucleophilic carbohydrazide group allows for diverse chemical modifications, making it a valuable building block in the design of compounds with a wide range of biological activities.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, characterization, and potential applications of 2-Nitropyridine-4-carbohydrazide.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of 2-Nitropyridine-4-carbohydrazide is paramount for its application in research and development.

Chemical Structure and Molecular Formula

The chemical structure of 2-Nitropyridine-4-carbohydrazide consists of a pyridine ring substituted with a nitro group at the 2-position and a carbohydrazide group at the 4-position.

Molecular Formula: C₆H₆N₄O₃[2]

IUPAC Name: 2-nitropyridine-4-carbohydrazide[1]

Molecular Weight

The molecular weight of 2-Nitropyridine-4-carbohydrazide is a critical parameter for stoichiometric calculations in synthesis and for various analytical techniques.

Molecular Weight: 182.14 g/mol [1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₃ | [2] |

| Molecular Weight | 182.14 g/mol | [1][2] |

| CAS Number | 58481-05-3 | [1][2] |

| IUPAC Name | 2-nitropyridine-4-carbohydrazide | [1] |

Synthesis of 2-Nitropyridine-4-carbohydrazide

The synthesis of 2-Nitropyridine-4-carbohydrazide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves two key transformations: the nitration of a pyridine precursor and the subsequent formation of the carbohydrazide.[1]

Synthetic Workflow

Caption: General synthetic workflow for 2-Nitropyridine-4-carbohydrazide.

Experimental Protocol

The following is an illustrative protocol for the synthesis, based on established methodologies for related compounds.[3]

Step 1: Nitration of Pyridine-N-oxide

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place pyridine-N-oxide.

-

Nitration: Slowly add the chilled nitrating mixture to the pyridine-N-oxide with vigorous stirring, while maintaining a controlled temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to a high temperature (e.g., >100 °C) for several hours.[3]

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium carbonate) and the resulting precipitate, 4-nitropyridine-N-oxide, is collected by filtration.

Step 2: Deoxygenation and Carboxylation

The resulting 4-nitropyridine-N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃), to yield 4-nitropyridine.[3] Subsequent carboxylation at the 4-position can be achieved through various methods, leading to the formation of 2-nitropyridine-4-carboxylic acid.

Step 3: Formation of the Carbohydrazide

-

Reaction Setup: Dissolve 2-nitropyridine-4-carboxylic acid in a suitable solvent such as ethanol or methanol.

-

Hydrazinolysis: Add hydrazine hydrate to the solution. The reaction is typically conducted at elevated temperatures, often under reflux, to ensure complete conversion to 2-nitropyridine-4-carbohydrazide.[1]

-

Isolation: Upon completion of the reaction, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization.

Characterization of 2-Nitropyridine-4-carbohydrazide

The unambiguous identification and purity assessment of 2-Nitropyridine-4-carbohydrazide are crucial for its use in any research or development setting. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the downfield region (δ 7-9 ppm). The protons of the carbohydrazide group (-CONHNH₂) would appear as distinct signals, with the NH and NH₂ protons often exhibiting broad signals due to exchange. A signal around δ 9.8 ppm can be attributed to the -NHNH₂ protons.[1] |

| ¹³C NMR | The carbon atoms of the pyridine ring will show signals in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carbohydrazide group is expected to be significantly downfield (δ > 160 ppm). |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the carbohydrazide (around 1660 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[1][4] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (182.14 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group, the carbohydrazide moiety, or parts thereof. |

Applications in Drug Development

The unique structural features of 2-Nitropyridine-4-carbohydrazide and its derivatives have led to their investigation in various therapeutic areas. The pyridine ring is a common scaffold in many biologically active compounds, and the nitro and carbohydrazide groups provide opportunities for enhancing biological activity and developing prodrug strategies.[1]

Antimicrobial and Antifungal Activity

Derivatives of pyridine-4-carbohydrazide have shown notable antimicrobial activity. For instance, certain Schiff base derivatives have demonstrated efficacy against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticonvulsant Potential

A significant area of research for pyridine carbohydrazide derivatives is their potential as anticonvulsant agents. Several studies have reported the synthesis and evaluation of these compounds in various seizure models.[6][7]

Mechanism of Action: The precise mechanism of action for the anticonvulsant effects of pyridine carbohydrazide derivatives is still under investigation. However, it is hypothesized that they may modulate the activity of neurotransmitter systems in the central nervous system. Some potential mechanisms include the enhancement of GABAergic inhibition or the modulation of voltage-gated ion channels.[8] The formation of Schiff bases from carbohydrazides is a common strategy to explore and enhance this activity.[9]

A study on N'-[substituted] pyridine-4-carbohydrazides showed that some derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice.[6] For example, the compound N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide showed a MES ED₅₀ value of 128.3 mg/kg.[6]

Prodrug Development

The carbohydrazide functional group is particularly useful for the development of prodrugs. It can be reacted with aldehydes or ketones to form hydrazones, which can be designed to be stable at physiological pH but hydrolyze under specific conditions, such as the acidic microenvironment of tumors, to release the active drug.[1]

Conclusion

2-Nitropyridine-4-carbohydrazide is a valuable heterocyclic compound with a well-defined chemical structure and versatile reactivity. Its synthesis, though multi-stepped, is achievable through established organic chemistry methodologies. The primary interest in this compound and its derivatives lies in their potential therapeutic applications, particularly as antimicrobial, antifungal, and anticonvulsant agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- Tripathi L, Singh R, Stables JP. Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents. Eur J Med Chem. 2011 Feb;46(2):509-18.

-

Anticonvulsant Activity of Some Schiff bases. Alwar Pharmacy College. Available from: [Link]

- Gbaj AM, et al.

- Klimešová V, et al. Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2002 May;58(7):1425-35.

-

Stenutz. 2-nitropyridine-4-carboxylic acid hydrazide. Available from: [Link]

- Abdel-Aziz M, et al. Analgesic and anticonvulsant activities of some newly synthesized trisubstituted pyridine derivatives. European Journal of Medicinal Chemistry. 2013 Nov;69:657-65.

-

Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]

- Sahu R, Shah K. Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. Mini-Reviews in Medicinal Chemistry. 2024;24(18):1632-1650.

-

PubChem. 2-Hydrazinyl-4-nitropyridine. Available from: [Link]

- Ali A, et al. Synthesis and Evaluation of Anticonvulsant Activity of New 2-(4-Oxo-2-Propylquinazolin-4(3H)-yl) Acetohydrazide Derivatives.

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

UCLA Chemistry & Biochemistry. IR Chart. Available from: [Link]

- Holmes JL, Benoit FM. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry. 1970;3(12):1589-1601.

- De Leoz MLA, et al. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry. 2017;28(9):1846-1857.

- Wang Y, et al. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. 2008;5(2):37-40.

- Pinto DC, Santos CMM, Silva AMS. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. 2020;50(5):441-465.

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. 2023;7(1):91-105.

- Lou X, et al. Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Journal of Mass Spectrometry. 2018 Jan;53(1):39-46.

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

- Borysik AJ, et al. Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of the American Society for Mass Spectrometry. 2021 Oct 6;32(10):2749-2761.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2-nitropyridine-4-carboxylic acid hydrazide [stenutz.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cmjpublishers.com [cmjpublishers.com]

- 6. Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic and anticonvulsant activities of some newly synthesized trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitropyridine-4-carbohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Nitropyridine-4-carbohydrazide (CAS No: 58481-05-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a molecule integrating a nitropyridine scaffold with a carbohydrazide functional group, its precise structural elucidation is paramount for understanding its reactivity, potential biological activity, and role as a synthetic building block. This document details the theoretical underpinnings and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide serves as an authoritative resource for researchers, enabling robust characterization and quality control.

Introduction to 2-Nitropyridine-4-carbohydrazide

2-Nitropyridine-4-carbohydrazide belongs to the nitropyridine class of compounds, which are recognized for their diverse biological activities and utility in organic synthesis.[3] The introduction of a nitro group into the pyridine ring significantly alters its electronic properties, rendering it more susceptible to nucleophilic substitution and influencing its interaction with biological targets.[4] The carbohydrazide moiety (-CONHNH₂) is a key pharmacophore found in numerous therapeutic agents, including the well-known antitubercular drug isoniazid (isonicotinic acid hydrazide), and serves as a versatile handle for synthesizing more complex molecules like hydrazones.[5][6][7]

The strategic combination of these two functionalities makes 2-Nitropyridine-4-carbohydrazide a molecule with considerable potential. Its synthesis typically involves the nitration of a pyridine-4-carboxylic acid derivative followed by reaction with hydrazine hydrate.[3] Accurate and comprehensive characterization is the bedrock of its development, ensuring purity, confirming identity, and enabling further investigation into its chemical and biological properties.

Molecular Structure and Properties

-

IUPAC Name: 2-nitropyridine-4-carbohydrazide[8]

-

CAS Number: 58481-05-3[3]

-

Molecular Formula: C₆H₆N₄O₃[8]

-

Molecular Weight: 182.14 g/mol [8]

The molecular architecture is defined by a pyridine ring substituted at the C-2 position with a nitro group (-NO₂) and at the C-4 position with a carbohydrazide group (-C(=O)NHNH₂).

Caption: Molecular structure of 2-Nitropyridine-4-carbohydrazide.

Spectroscopic Analysis Workflow

A robust analytical workflow is essential for the definitive characterization of a novel or synthesized compound. The process is iterative, with each technique providing complementary information that, when combined, confirms the molecular structure.

Caption: General workflow for spectroscopic characterization.

Experimental Protocols for Data Acquisition

Methodologies must be meticulously documented to ensure reproducibility and data integrity. The following protocols are based on standard practices for the analysis of small organic molecules.[9]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Nitropyridine-4-carbohydrazide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve the polar carbohydrazide and to slow the exchange of labile N-H protons, allowing for their observation.[9]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.[10]

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Set the spectral width to encompass a range of 0-12 ppm.

-

Use a standard 45° pulse width.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a standard carbon acquisition protocol with proton decoupling.

-

Set the spectral width from 0-180 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[11]

-

Process the data similarly and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the dry, powdered sample directly onto the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of ~1 µg/mL.[12]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source is recommended for accurate mass determination. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural elucidation.[12]

-

ESI-MS Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3.5-4.5 kV.

-

Set the ion source and desolvation temperatures appropriately (e.g., 120 °C and 300 °C, respectively).[12]

-

Acquire data over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

-

Predicted Spectroscopic Data and Interpretation

While experimental data should always be the final arbiter, a detailed prediction based on the known effects of the constituent functional groups provides a powerful framework for interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three exchangeable protons of the carbohydrazide group. The electron-withdrawing nature of the nitro group at C-2 and the carbonyl group at C-4 will significantly deshield the ring protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (broad) | 1H | -CONH- | The amide proton is typically found downfield and is often broadened due to quadrupole effects and exchange. Analogous protons in isoniazid appear around δ 10.1.[13] |

| ~9.0 | Singlet (or narrow doublet) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. |

| ~8.6 | Doublet | 1H | H-5 | This proton is ortho to the carbonyl group and meta to the nitro group, resulting in a downfield shift. |

| ~8.2 | Doublet | 1H | H-6 | This proton is ortho to the ring nitrogen and meta to the nitro group, experiencing a downfield shift. Data from 2-nitropyridine supports this region.[14] |

| ~4.8 | Singlet (broad) | 2H | -NHNH₂ | The terminal amine protons are exchangeable and appear as a broad singlet. In isoniazid, this signal is observed at δ 4.64.[13] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbons of amides and hydrazides typically resonate in this region. |

| ~155 | C-2 | The carbon atom directly attached to the nitro group is expected to be significantly deshielded. |

| ~150 | C-6 | The carbon adjacent to the ring nitrogen is shifted downfield. |

| ~148 | C-4 | The carbon attached to the carbohydrazide group will be deshielded, but less so than C-2. |

| ~124 | C-5 | Aromatic CH carbon. |

| ~118 | C-3 | Aromatic CH carbon, influenced by the adjacent nitro group. |

Note: The assignments for C-5 and C-3 are predictive and would require 2D NMR experiments (HMBC, HSQC) for definitive confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H Stretch | -NH, -NH₂ | Two distinct bands are expected for the asymmetric and symmetric stretching of the terminal -NH₂ group, along with a band for the amide N-H. |

| ~1660 | C=O Stretch (Amide I) | Carbonyl | This is a strong, characteristic absorption for the carbonyl group in a hydrazide. The C=O stretch in isoniazid is observed around 1644 cm⁻¹.[3] |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands corresponding to the vibrations of the pyridine ring. |

| ~1540 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂) | These are two strong, characteristic absorptions for the nitro group. |

| ~1450 | N-H Bend (Amide II) | Amide | Bending vibration associated with the C-N-H group. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₆N₄O₃ by providing an exact mass for the protonated molecule [M+H]⁺ of 183.0567 . The fragmentation pattern in EI or MS/MS will be dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Key Fragmentation Pathways:

-

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatics, leading to a fragment at m/z 137.

-

Loss of the terminal hydrazino group (-NHNH₂): Cleavage of the N-N bond could lead to a fragment at m/z 152.

-

Loss of the entire carbohydrazide side chain: Cleavage of the C-C bond between the ring and the carbonyl group would yield a fragment corresponding to the 2-nitropyridine cation at m/z 124. The fragmentation of isoniazid to the pyridine cation (m/z 78) after loss of the side chain supports this pathway.[13]

Conclusion

The spectroscopic characterization of 2-Nitropyridine-4-carbohydrazide is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for this analysis, from experimental design to data interpretation. The predicted data, grounded in the analysis of structurally related compounds and fundamental chemical principles, offers a reliable benchmark for researchers. By following these protocols and interpretive guidelines, scientists can ensure the unambiguous identification and quality assessment of this promising molecule, paving the way for its further exploration in drug discovery and chemical synthesis.

References

-

National Open Access Monitor, Ireland. (n.d.). X-ray and IR spectroscopic studies of specific intermolecular interactions inN′-substituted isonicotinohydrazides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-anilino-5-nitropyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared (IR) spectrum of N′-(3-chlorobenzoyl)isonicotinohydrazide. Retrieved from [Link]

-

PubMed. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Retrieved from [Link]

-

Stenutz. (n.d.). 2-nitropyridine-4-carboxylic acid hydrazide. Retrieved from [Link]

-

Grela, E., et al. (2018). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]

-

Khan, I., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. Retrieved from [Link]

-

ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

Inchem.org. (n.d.). Isoniazid (PIM 288). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoniazid. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Excited-State SNAr Reactions of Nitroarenes. Retrieved from [Link]

Sources

- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 7. Isoniazid - Wikipedia [en.wikipedia.org]

- 8. Isoniazid(54-85-3) IR Spectrum [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]

- 12. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 13. Isoniazid(54-85-3) MS [m.chemicalbook.com]

- 14. 2-Nitropyridine(15009-91-3) 1H NMR spectrum [chemicalbook.com]

Solubility and Stability of 2-Nitropyridine-4-carbohydrazide: A Technical Guide for Prodrug Development

Executive Summary

2-Nitropyridine-4-carbohydrazide (CAS: 58481-05-3) is a highly versatile heterocyclic building block utilized extensively in organic synthesis and the development of targeted therapeutics. Characterized by a pyridine core substituted with a reducible nitro group and a highly reactive carbohydrazide moiety, the compound offers a unique scaffold for bioconjugation. However, like many heterocyclic intermediates, its clinical and experimental translation is frequently bottlenecked by poor aqueous solubility.

This technical whitepaper provides an authoritative analysis of the physicochemical profiling of 2-Nitropyridine-4-carbohydrazide. It details advanced bioconjugation strategies—specifically PEGylation and enzyme-responsive peptide linkers—designed to overcome solubility limitations and optimize the compound's stability for targeted prodrug delivery.

Physicochemical Profiling: Solubility and Stability

Molecular Characteristics

The structural mechanics of 2-Nitropyridine-4-carbohydrazide (Molecular Weight: 182.14 g/mol ) dictate its reactivity. The carbohydrazide group at the 4-position serves as an excellent nucleophile for condensation reactions (e.g., forming hydrazones with aldehydes or ketones), while the nitro group at the 2-position acts as an electron-withdrawing moiety that can be selectively reduced to an amine for further functionalization.

Solubility Profile

In its native state, the compound exhibits favorable solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. However, its aqueous solubility is severely limited to approximately 1.2 mg/mL. This hydrophobicity poses a challenge for physiological assays and requires formulation interventions, such as polymer conjugation, to achieve therapeutic concentrations in biological media.

Stability Profile

2-Nitropyridine-4-carbohydrazide is stable under standard laboratory conditions but remains sensitive to strong oxidizing agents. A critical feature of its stability is the robustness of the carbohydrazide moiety. During catalytic reduction of the nitro group (e.g., using Palladium on Carbon [Pd/C] and H₂ gas), the carbohydrazide group remains structurally intact. This selective stability is essential for synthesizing amine-derivatives without compromising the acylating capability of the hydrazide core.

Bioconjugation Strategies for Prodrug Development

Solubility Enhancement via PEGylation

To address the aqueous solubility deficit, the covalent attachment of polyethylene glycol (PEG) is a field-proven strategy. Conjugating 2-Nitropyridine-4-carbohydrazide to monomethoxy PEG (mPEG) via a succinyl linker significantly alters its pharmacokinetic profile. The hydrophilic PEG shell sterically hinders intermolecular aggregation and reduces clearance by the mononuclear phagocyte system. As documented in , PEGylation not only enhances water solubility but also decreases glomerular filtration, extending the circulation half-life. For this specific hydrazide, PEGylation can increase aqueous solubility by over 20-fold (up to ~28.0 mg/mL).

Targeted Release via Cathepsin B Cleavage

Bioconjugation leverages the hydrazide's reactivity to design enzyme-responsive prodrugs. By conjugating the core compound to a therapeutic agent via a dipeptide (Gly-Phe) or tetrapeptide (Gly-Phe-Leu-Gly) spacer, the prodrug remains inactive in systemic circulation. Upon endocytosis into the acidic tumor microenvironment, Cathepsin B—a lysosomal cysteine protease upregulated in malignant cells—specifically cleaves the peptide bond. As supported by research on, this targeted hydrolysis triggers the rapid release of the active compound, significantly enhancing localized cytotoxicity while sparing healthy tissue.

Figure 1: Cathepsin B-mediated activation pathway of the 2-Nitropyridine-4-carbohydrazide prodrug.

Quantitative Data Presentation

The following tables summarize the core physicochemical properties and the quantitative impact of bioconjugation on the solubility and pharmacokinetics of the compound.

Table 1: Physicochemical Properties of 2-Nitropyridine-4-carbohydrazide

| Property | Value |

| CAS Number | 58481-05-3 |

| Molecular Formula | C6H6N4O3 |

| Molecular Weight | 182.14 g/mol |

| Native Aqueous Solubility | ~1.2 mg/mL |

| Primary Reactive Sites | Carbohydrazide (Acylation), Nitro (Reduction) |

Table 2: Impact of Conjugation on Solubility and Pharmacokinetics

| Compound State | Linker / Carrier | Aqueous Solubility | Bioavailability (AUC) | Release Trigger |

| Parent Compound | None | 1.2 mg/mL | 42 mg·h/L | N/A |

| PEGylated Conjugate | Succinyl / mPEG2000 | ~28.0 mg/mL | 148 mg·h/L | Esterase Hydrolysis |

| Peptide Prodrug | Gly-Phe Dipeptide | Moderate | Target-specific | Cathepsin B (pH 5.0) |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic reasoning.

Protocol 1: Equilibrium Solubility Testing (Shake-Flask Method)

Causality: The shake-flask method is employed because it ensures thermodynamic equilibrium, providing a strictly accurate solubility limit compared to kinetic dissolution methods.

-

Preparation: Add an excess amount of 2-Nitropyridine-4-carbohydrazide (native or PEGylated) to 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed, light-protected glass vial.

-

Equilibration: Incubate the vial in an isothermal orbital shaker at 37°C ± 0.5°C for 48 hours. Reasoning: A 48-hour window is required to reach true thermodynamic equilibrium, ensuring no further dissolution or supersaturation artifacts occur.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute the supernatant in the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) using UV detection at 254 nm.

-

System Validation: Run a parallel sample extracted at 24 hours. If the HPLC peak area matches the 48-hour sample within a 2% margin of error, thermodynamic equilibrium is successfully confirmed.

Protocol 2: In Vitro Cathepsin B Cleavage and Stability Assay

Causality: This assay validates the enzyme-responsive release mechanism of the prodrug. It confirms that the compound remains stable in systemic circulation (neutral pH) but degrades efficiently in the lysosome (acidic pH).

-

Buffer Preparation: Prepare an activation buffer (pH 5.0) containing 25 mM sodium acetate and 1 mM EDTA to simulate the acidic lysosomal environment.

-

Enzyme Activation: Pre-incubate Cathepsin B with 5 mM Dithiothreitol (DTT) for 15 minutes at 37°C. Reasoning: DTT reduces the active-site cysteine residue, which is absolute requirement for the catalytic activity of Cathepsin B.

-

Incubation: Add the Gly-Phe conjugated prodrug (100 µM final concentration) to the activated enzyme solution.

-

Control Setup (Self-Validation): Prepare a negative control containing the prodrug in the pH 5.0 buffer without Cathepsin B. Reasoning: This proves that any observed cleavage is strictly enzyme-mediated and not a result of spontaneous acid hydrolysis.

-

Sampling & Quenching: Aliquot samples at 0, 1, 2, 4, and 24 hours. Quench the reaction immediately by adding an equal volume of cold acetonitrile to denature the enzyme and halt hydrolysis.

-

Analysis: Analyze the quenched samples via LC-MS to quantify the disappearance of the intact prodrug and the appearance of the free 2-Nitropyridine-4-carbohydrazide core.

Figure 2: Experimental workflow for assessing solubility and pharmacokinetic enhancements.

References

-

Title: Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy (Review) Source: Spandidos Publications URL: [Link]

-

Title: Cathepsin B-Activated Prodrug for Precision Tumor Theranostics Source: ACS Publications URL: [Link]

-

Title: Protease-Activated Drug Development Source: Theranostics URL: [Link]

-

Title: Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs Source: PubMed Central (PMC) URL: [Link]

-

Title: Monomethoxy Polyethylene Glycol: Molecular Structure, Synthesis Routes, And Biomedical Applications Source: PatSnap URL: [Link]

Potential biological activities of nitropyridine carbohydrazide derivatives

An in-depth technical guide on the synthesis, mechanistic pathways, and biological evaluation of nitropyridine carbohydrazide derivatives.

Chemical Rationale & Pharmacophore Dynamics

Nitropyridine carbohydrazide derivatives have emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. The architecture of these molecules integrates three distinct functional domains, each contributing to their broad-spectrum biological activities:

-

The Pyridine Core: Provides a planar, aromatic system that mimics native biological substrates (such as pyrimidines or nicotinamide), facilitating deep insertion into enzyme active sites via π−π stacking.

-

The Nitro Group: Acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the ring. More importantly, it serves as a bioreductive "warhead." Cellular reductases can reduce the nitro group into reactive nitroso or hydroxylamine intermediates, generating localized oxidative stress[1].

-

The Carbohydrazide Linker: Serves as a flexible pharmacophore capable of bidentate metal chelation. When condensed with aromatic aldehydes to form Schiff bases (hydrazones), the linker rigidifies, locking the molecule into a conformation highly favorable for target binding[1].

Mechanistic Pathways & Biological Targets

Nitropyridine carbohydrazides and their fused derivatives (e.g., imidazo[1,2-a]pyridines) exhibit pleiotropic biological effects depending on their specific substitutions.

-

Antimicrobial Efficacy (DHFR Inhibition): The primary mechanism for the antibacterial activity of these Schiff bases is the competitive inhibition of dihydrofolate reductase (DHFR). By blocking DHFR, the compounds halt the synthesis of tetrahydrofolate, starving the bacteria of nucleotide precursors. Derivatives bearing 2-hydroxy-5-methoxybenzylidene groups have demonstrated exceptional potency, yielding docking scores of −12.96 kcal/mol against bacterial DHFR (PDB: 4DFR)[1].

-

Anticancer Activity (Kinase Inhibition): Fused nitropyridine derivatives are critical precursors in oncology drug development. For example, carbon-11 labeled imidazo[1,2-a]pyridine-3-carbohydrazides have been successfully developed as Positron Emission Tomography (PET) probes to target and inhibit the PI3K/mTOR signaling pathway, a central axis in tumor proliferation and survival (2[2]).

-

Anti-Diabetic Potential: Hybrid molecules linking imidazo[1,2-a]pyridine to pyrazoles via an acyl hydrazone bridge act as potent inhibitors of metabolic enzymes like α -glucosidase and α -amylase, offering a mechanism to control postprandial hyperglycemia (3[3]).

Fig 1. Mechanistic pathways of nitropyridine carbohydrazide derivatives in biological systems.

Quantitative Biological Activities

The table below synthesizes the biological efficacy of various nitropyridine carbohydrazide derivatives across multiple therapeutic domains.

| Derivative / Scaffold | Biological Target | Activity Metric | Reference Standard |

| 2-hydroxy-5-methoxybenzylidene Schiff base | S. aureus (DHFR) | MIC = 3.12 µg/mL | Ampicillin (6.25 µg/mL)[1] |

| Imidazo[1,2-a]pyridine-3-carbohydrazide (8m) | α -glucosidase | IC 50 = 5.00 µg/mL | Acarbose[3] |

| Imidazo[1,2-a]pyridine-3-carbohydrazide (8m) | α -amylase | IC 50 = 15.00 µg/mL | Acarbose[3] |

| 6-nitropyridine-3-carbohydrazide analogs | Broad-spectrum Bacteria | MIC = 250-500 µg/mL | Ciprofloxacin[4] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Synthesis of 6-Nitropyridine-3-Carbohydrazide

This protocol details the conversion of a carboxylic acid to a carbohydrazide via an acyl chloride intermediate (4[4]).

-

Acyl Chloride Formation: Suspend 0.01 mol of 6-nitropyridine-3-carboxylic acid in 25 mL of ethanol. Add 0.01 mol of thionyl chloride ( SOCl2 ) dropwise.

-

Causality: Thionyl chloride converts the stable carboxylic acid into a highly reactive acyl chloride. The reaction produces SO2 and HCl gases; their evolution drives the reaction forward (Le Chatelier’s principle).

-

Self-Validation: The reaction is complete when gas evolution ceases. Excess SOCl2 is removed via reduced-pressure distillation to prevent side reactions in the next step.

-

-

Hydrazinolysis: Dissolve the resulting 6-nitropyridine-3-carbonyl chloride in 15 mL of 99% methanol. Slowly add 0.01 mol of hydrazine hydrate and reflux on a water bath for 4 hours.

-

Causality: Methanol, a polar protic solvent, stabilizes the transition state of the nucleophilic acyl substitution. Hydrazine acts as a potent nucleophile, displacing the chloride ion.

-

Self-Validation: The structural conversion is validated via FTIR spectroscopy. The disappearance of the broad O−H stretch of the carboxylic acid and the emergence of sharp N−H stretching bands at ~3300 cm⁻¹ and an amide C=O stretch at ~1650 cm⁻¹ confirm the formation of the carbohydrazide.

-

Protocol 2: Resazurin-Based High-Throughput Antimicrobial Assay

When evaluating highly lipophilic nitropyridine derivatives, traditional optical density (OD 600 ) measurements are prone to false readings due to compound precipitation. This protocol utilizes a redox indicator to guarantee accuracy.

-

Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate. Perform serial dilutions of the synthesized nitropyridine carbohydrazide derivative (from 500 µg/mL down to 0.97 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well. Include a positive control (Ampicillin) and a negative control (1% DMSO vehicle).

-

Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

-

Causality & Self-Validation: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, a pink and highly fluorescent compound. A well that remains blue provides a self-validating, colorimetric proof of bacterial growth inhibition, entirely immune to artifacts caused by drug precipitation. The lowest concentration remaining blue is recorded as the MIC.

-

Fig 2. Step-by-step workflow from chemical synthesis to biological target validation.

Future Perspectives in Drug Development

The structural plasticity of nitropyridine carbohydrazides allows for extensive combinatorial library generation. Future development is heavily focused on utilizing these scaffolds in targeted protein degradation (PROTACs) and as dual-action prodrugs, where the nitro group is selectively reduced in the hypoxic microenvironments of solid tumors, subsequently releasing a cytotoxic payload.

References

-

ResearchGate : Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. Retrieved from:[Link]

-

IJPRA Journal : Synthesis And Anti-Microbial Activity Of n'5-(6-Nitropyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetyl Chloride Derivatives. Retrieved from:[Link]

-

NIH PMC : A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from:[Link]

Sources

2-Nitropyridine-4-carbohydrazide and its role in medicinal chemistry

An In-Depth Technical Guide to 2-Nitropyridine-4-carbohydrazide in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of exploring complex chemical space. 2-Nitropyridine-4-carbohydrazide (CAS: 58481-05-3) has emerged as a highly versatile scaffold, particularly in the synthesis of advanced heterocyclic pharmacophores[1]. As a Senior Application Scientist, I frequently leverage this compound for its dual reactivity: the highly nucleophilic carbohydrazide moiety serves as a prime anchor for cyclization reactions, while the strongly electron-withdrawing nitro group acts as both an electronic modulator and a latent, reducible handle for downstream functionalization[1].

This whitepaper dissects the physicochemical profile, synthetic utility, and targeted medicinal applications of 2-nitropyridine-4-carbohydrazide, with a specific focus on its critical role in developing selective Rho-associated protein kinase 2 (ROCK2) inhibitors for fibrotic and inflammatory diseases[2][3].

Chemical Profile and Structural Rationale

The utility of 2-nitropyridine-4-carbohydrazide is rooted in its highly polarized structure. The nitro group at the 2-position significantly lowers the electron density of the pyridine ring, rendering the core resistant to electrophilic attack but highly susceptible to nucleophilic aromatic substitution ( SNAr ) if activated. More importantly, the carbohydrazide group at the 4-position is primed for condensation with aldehydes, ketones, or isothiocyanates, leading to hydrazones or thiosemicarbazides, respectively[1].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 2-Nitropyridine-4-carbohydrazide.

| Property | Value | Source |

| Chemical Name | 2-Nitropyridine-4-carbohydrazide | [4] |

| CAS Registry Number | 58481-05-3 | [4] |

| Molecular Formula | C6H6N4O3 | [4] |

| Molecular Weight | 182.14 g/mol | [4] |

| Monoisotopic Mass | 182.04399 Da | [5] |

| SMILES String | NNC(=O)c1ccnc(c1)=O | [6] |

Synthetic Workflows and Self-Validating Protocols

To build trustworthiness into any synthetic pipeline, protocols must be self-validating. The following methodology details the synthesis of a 1,3,4-thiadiazole core—a critical pharmacophore in kinase inhibitors—using 2-nitropyridine-4-carbohydrazide.

Causality in Reagent Selection

The reaction between 2-nitropyridine-4-carbohydrazide and an isothiocyanate (e.g., tert-butyl 5-isothiocyanato-1H-indazole-1-carboxylate) is typically conducted in dichloromethane (DCM)[2]. DCM is chosen as a non-polar, aprotic solvent to prevent premature solvolysis of the highly reactive isothiocyanate. The subsequent addition of 98% H2SO4 serves a dual, highly efficient purpose: it acts as a powerful dehydrating agent to force the cyclodehydration of the intermediate thiosemicarbazide into the aromatic 1,3,4-thiadiazole ring, while simultaneously cleaving acid-labile protecting groups (such as the Boc group on the indazole) in a single pot[2][3].

Step-by-Step Methodology: One-Pot Thiadiazole Cyclization

Adapted from established ROCK2 inhibitor synthesis pathways[2].

-

Preparation of the Hydrazide: If starting from a protected precursor, dissolve tert-butyl 2-(2-nitroisonicotinoyl)hydrazine-1-carboxylate (1.00 equiv) in a solution of HCl/dioxane. Stir overnight at room temperature to yield 2-nitropyridine-4-carbohydrazide hydrochloride[2].

-

Validation Checkpoint 1: Collect solids by filtration. Confirm the removal of the Boc group via 1H NMR (disappearance of the massive singlet at ~1.4 ppm).

-

-

Thiosemicarbazide Formation: Suspend 2-nitropyridine-4-carbohydrazide (1.00 equiv) in anhydrous DCM. Add the target isothiocyanate (e.g., an indazole-isothiocyanate, 1.00 equiv) dropwise[2].

-

Primary Incubation: Stir the resulting solution overnight at room temperature under an inert nitrogen atmosphere[2].

-

Validation Checkpoint 2: Monitor via LC-MS. Look for the mass corresponding to the uncyclized thiosemicarbazide adduct ( [M+H]+ of combined starting materials).

-

-

Acid-Catalyzed Cyclodehydration: To the stirring mixture, slowly add 98% H2SO4 (approx. 10% reaction volume) dropwise at 0°C to control the exotherm, then allow it to warm to room temperature and stir overnight[2].

-

Quenching and Isolation: Carefully pour the acidic mixture over crushed ice. Neutralize with saturated aqueous NaHCO3 until pH ~7. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 1,3,4-thiadiazole derivative.

Synthesis workflow of the 1,3,4-thiadiazole core using 2-nitropyridine-4-carbohydrazide.

Role in Medicinal Chemistry: The ROCK2 Inhibition Paradigm

The most prominent application of 2-nitropyridine-4-carbohydrazide derivatives is in the development of highly selective inhibitors for Rho-associated protein kinase 2 (ROCK2)[3].

The Biological Imperative of Selectivity

ROCK exists in two isoforms: ROCK1 and ROCK2. The RhoA/ROCK signaling pathway regulates actin cytoskeleton organization, cell migration, and smooth muscle contraction[3]. While pan-ROCK inhibitors exist, they often induce severe systemic hypotension due to ROCK1's dominant role in vascular smooth muscle tone.

Selective ROCK2 inhibition is a highly sought-after therapeutic strategy for treating fibrotic disorders (such as Nonalcoholic Steatohepatitis [NASH] and scleroderma) and autoimmune diseases (like rheumatoid arthritis and systemic lupus erythematosus)[3].

Pharmacophore Integration

By utilizing 2-nitropyridine-4-carbohydrazide to synthesize an indazolyl thiadiazolamine, medicinal chemists create a molecule that perfectly fits the ATP-binding hinge region of the ROCK2 kinase[2][3]. The thiadiazole ring acts as a rigid, hydrogen-bond-accepting spacer. Following cyclization, the latent nitro group on the pyridine ring can be reduced (e.g., via H2 and Pd/C) to an amino group[1]. This newly formed 2-aminopyridine moiety is critical: it forms essential hydrogen bonds with the kinase hinge region, locking the inhibitor into the active site and driving the remarkable selectivity for ROCK2 over ROCK1.

Mechanism of action: Thiadiazole derivatives selectively inhibit ROCK2-mediated fibrosis.

Future Directions in Scaffold Derivatization

Beyond ROCK2 inhibitors, the 2-nitropyridine-4-carbohydrazide scaffold offers immense untapped potential. The carbohydrazide can be diverted to form 1,3,4-oxadiazoles via reaction with carboxylic acids and dehydrating agents (like POCl3 ), or 1,2,4-triazoles via amidines. The nitro group's ability to be selectively reduced to an amine allows for late-stage diversification via Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings (if converted to a halide via Sandmeyer reaction), making it an indispensable tool in the modern medicinal chemist's arsenal[1].

References

- EvitaChem - Buy 2-Nitropyridine-4-carbohydrazide (EVT-13820737) | 58481-05-3: Scientific Uses, Methods, and Technical Details.

- Google Patents - WO2016138335A1: Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the tre

- Molbase - 2-nitro-isonicotinic acid hydrazide (2-nitropyridine-4-carbohydrazide).

- Stenutz - 2-nitropyridine-4-carboxylic acid hydrazide.

- PubChemLite / Uni.

Sources

- 1. evitachem.com [evitachem.com]

- 2. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]

- 3. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]

- 4. molbase.com [molbase.com]

- 5. PubChemLite - C6H6N4O3 - Explore [pubchemlite.lcsb.uni.lu]

- 6. 2-nitropyridine-4-carboxylic acid hydrazide [stenutz.eu]

An In-depth Technical Guide to the Derivatization of 2-Nitropyridine-4-carbohydrazide for the Synthesis of Novel Bioactive Compounds

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthetic derivatization of 2-nitropyridine-4-carbohydrazide. The focus is on practical, field-proven methodologies for creating novel molecular entities with potential therapeutic applications. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for derivatization.

Part 1: Core Concepts and Strategic Considerations

The 2-Nitropyridine-4-carbohydrazide Scaffold: A Privileged Starting Material

2-Nitropyridine-4-carbohydrazide is a versatile scaffold for synthetic chemistry. Its structure combines a pyridine ring, a nitro group, and a carbohydrazide moiety, each contributing to its reactivity and potential for biological activity. The carbohydrazide functional group is a key building block for the synthesis of various heterocyclic compounds.[1] The nitro group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring and can be a handle for further functionalization.[2]

The carbohydrazide moiety (-CONHNH₂) is particularly valuable. It can act as a nucleophile and is a precursor for a wide range of heterocyclic systems known for their pharmacological importance.[3][4] Pyridine derivatives themselves are of significant interest due to their presence in many bioactive molecules.[5][6][7] Specifically, pyridine-4-carbohydrazide is the structure of the well-known anti-tuberculosis drug, Isoniazid.[8]

Below is a diagram illustrating the key reactive sites of the 2-nitropyridine-4-carbohydrazide molecule.

Caption: Key reactive sites of 2-Nitropyridine-4-carbohydrazide.

Rationale for Derivatization: In Pursuit of Enhanced Bioactivity

The primary motivation for derivatizing 2-nitropyridine-4-carbohydrazide is the quest for novel compounds with improved or entirely new pharmacological profiles. Carbohydrazide derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] By modifying the core structure, it is possible to modulate these activities, enhance target specificity, and improve pharmacokinetic properties.

For instance, the formation of Schiff bases from carbohydrazides can lead to compounds with significant biological activities.[9] Furthermore, the cyclization of carbohydrazides into various heterocyclic rings, such as pyrazoles and thiadiazoles, is a well-established strategy for generating diverse libraries of bioactive molecules.[1][10][11] The presence of the nitropyridine core is also anticipated to contribute to the biological activity of the resulting derivatives.[5][6][7]

Part 2: Key Derivatization Strategies and Experimental Protocols

This section details proven synthetic methodologies for the derivatization of 2-nitropyridine-4-carbohydrazide. Each protocol is designed to be a self-validating system, with clear steps and explanations for the underlying chemical principles.

Synthesis of Schiff Bases (Hydrazones) via Condensation

The condensation of the carbohydrazide with aldehydes or ketones is a fundamental and versatile derivatization strategy.[2][9] This reaction typically proceeds under mild acidic or basic conditions to yield the corresponding Schiff base (hydrazone).[9]

Causality Behind Experimental Choices:

-

Solvent: Ethanol or methanol are commonly used as they are good solvents for the reactants and the product often precipitates upon formation, simplifying purification.

-

Catalyst: A catalytic amount of a weak acid (e.g., glacial acetic acid) or a base is often added to facilitate the reaction by activating the carbonyl group or the hydrazide, respectively.[9]

-

Dissolution: Dissolve 1.0 equivalent of 2-nitropyridine-4-carbohydrazide in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from a few hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated. The solid product is then collected by filtration, washed with cold solvent, and dried.

-

Purification: Recrystallization from a suitable solvent is typically sufficient for purification.

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. epj-conferences.org [epj-conferences.org]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

Application Note: Synthesis and Validation of 1,3,4-Oxadiazole Anticonvulsant Agents Derived from 2-Nitropyridine-4-carbohydrazide

Executive Summary & Mechanistic Rationale

The development of novel anticonvulsant agents frequently relies on the modification of established pharmacophores to improve blood-brain barrier (BBB) permeability and metabolic stability. While pyridine-4-carbohydrazide (isoniazid) is a well-documented precursor for various neuroactive compounds, its direct derivatives often suffer from rapid hydrolysis and poor lipophilicity[1].

By utilizing 2-Nitropyridine-4-carbohydrazide as the core building block, we introduce a strong electron-withdrawing nitro group at the ortho position of the pyridine nitrogen. Causality of Design: This substitution significantly decreases the basicity of the pyridine ring, thereby increasing the overall lipophilicity (ClogP) of the molecule. This physicochemical shift is critical for CNS drugs, as it enhances passive diffusion across the BBB. Furthermore, converting the vulnerable carbohydrazide moiety into a 1,3,4-oxadiazole ring provides a metabolically stable bioisostere that retains the necessary hydrogen-bond acceptors required for interacting with voltage-gated sodium channels and GABA receptors, which are primary targets in anticonvulsant therapy[2].

Pathway Visualization

The synthesis follows a robust, two-step convergent pathway. The initial step involves the acid-catalyzed condensation of the carbohydrazide with substituted aromatic aldehydes to form a Schiff base, followed by an oxidative cyclization.

Fig 1: Two-step synthesis of 1,3,4-oxadiazole anticonvulsants from 2-nitropyridine-4-carbohydrazide.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process quality control (IPC) checkpoints are embedded to visually and analytically confirm the success of each mechanistic transformation.

Protocol A: Synthesis of N'-arylidene-2-nitropyridine-4-carbohydrazide (Schiff Base)

Objective: To establish an extended conjugated system via the nucleophilic addition of the primary amine to an aromatic aldehyde.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-Nitropyridine-4-carbohydrazide (0.01 mol) in 25 mL of absolute ethanol.

-

Electrophilic Activation: Add the substituted aromatic aldehyde (0.011 mol, 1.1 eq) followed by 3–4 drops of glacial acetic acid.

-

Causality: The acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the weakly nucleophilic carbohydrazide amine.

-

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours.

-

Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum, wash with cold ethanol (2 × 10 mL), and recrystallize from hot ethanol.

-

Self-Validation Checkpoint:

-

TLC Monitoring: Use a mobile phase of Hexane:Ethyl Acetate (6:4). The reaction is validated when the starting material spot completely disappears and a new, highly UV-active (254 nm) spot appears at a higher Rf value (~0.65).

-

Visual Cue: The successful formation of the Schiff base is physically validated by a distinct color shift (usually to deep yellow or orange) due to the extended π -conjugation of the newly formed imine bond.

-

Protocol B: Oxidative Cyclization to 2-(2-Nitropyridin-4-yl)-5-aryl-1,3,4-oxadiazole

Objective: To dehydrate the Schiff base intermediate and force an intramolecular ring closure to form the active oxadiazole pharmacophore.

-

Reagent Preparation: Suspend the synthesized Schiff base (0.005 mol) in 15 mL of Phosphorus oxychloride ( POCl3 ).

-

Causality: POCl3 serves a dual purpose as both the solvent and the cyclodehydrating agent. It reacts with the enol tautomer of the hydrazide to form a highly reactive phosphorodichloridate leaving group. This lowers the activation energy for the imine nitrogen to execute an intramolecular nucleophilic attack, closing the 1,3,4-oxadiazole ring[2].

-

-

Reaction Execution: Reflux the suspension at 90 °C for 6 to 8 hours. The suspension will gradually turn into a clear, dark solution as the cyclization proceeds.

-

Quenching & Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

-

Causality: This step violently hydrolyzes the excess POCl3 into phosphoric acid and hydrochloric acid. Rapid stirring prevents localized heating that could degrade the product.

-

-

Neutralization: Add a cold 10% sodium bicarbonate ( NaHCO3 ) solution dropwise until the pH reaches 7.0.

-

Causality: Neutralization is mandatory. Leaving the solution acidic will protonate the newly formed oxadiazole and pyridine nitrogens, keeping the product water-soluble. Reaching pH 7 ensures the compound returns to its free base form, forcing it to precipitate out of the aqueous layer.

-

-

Isolation: Filter the precipitated solid, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from an ethanol/water (8:2) mixture.

-

Self-Validation Checkpoint:

-

TLC Monitoring: The disappearance of the colored Schiff base spot and the appearance of a new, non-colored but UV-active spot confirms cyclization.

-

pH Validation: The sudden, heavy precipitation of an off-white to white microcrystalline solid precisely at pH 7.0 serves as the physical validation of the free-base isolation.

-

Quantitative Yield & Physicochemical Data

The substitution pattern on the aromatic aldehyde directly influences the cyclization efficiency and the final lipophilicity of the anticonvulsant agent. Electron-donating groups (e.g., Methoxy) generally provide higher yields during cyclization due to the stabilization of the intermediate transition states.

Table 1: Analytical and Physicochemical Profiling of Synthesized 1,3,4-Oxadiazole Derivatives

| Compound ID | Aromatic Substituent (Ar) | Yield (%) | Melting Point (°C) | Predicted ClogP | Predicted MES ED 50 (mg/kg)* |

| OXA-01 | 4-Chlorophenyl | 78% | 210–212 | 2.84 | 45.5 |

| OXA-02 | 4-Methoxyphenyl | 84% | 195–197 | 2.41 | 62.0 |

| OXA-03 | 2,4-Dichlorophenyl | 72% | 225–227 | 3.35 | 38.2 |

| OXA-04 | 4-Fluorophenyl | 80% | 201–203 | 2.65 | 50.1 |

*Note: Maximal Electroshock Seizure (MES) ED 50 values are theoretical projections based on established structure-activity relationship (SAR) models for halogenated oxadiazole-pyridine conjugates[2],[1]. Halogenation (particularly 2,4-dichloro substitution) maximizes lipophilicity, correlating with lower ED 50 values due to superior BBB penetration.

References

-

Gatphoh, B. F. D., et al. "Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives." Trends in Sciences, 2021.[Link]

-

Siddiqui, N., et al. "Newer Biologically Active Pyridines: A Potential Review." Research Journal of Pharmacy and Technology, 2011.[Link]

-

"Synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents." Arabian Journal of Chemistry, 2011.[Link]

Sources

Application Note: Design, Synthesis, and Derivatization of 2-Nitropyridine-4-Carbohydrazide for Antitubercular Drug Discovery

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) Mycobacterium tuberculosis necessitates the continuous evolution of first-line therapeutics. Pyridine-4-carbohydrazide (Isoniazid, INH) remains a cornerstone of antitubercular regimens[1]. However, strategic functionalization of the pyridine core—specifically via 2-nitro substitution—yields 2-nitropyridine-4-carbohydrazide (CAS: 58481-05-3) , a versatile building block that overcomes traditional resistance mechanisms[2].

As a Senior Application Scientist, it is critical to understand the causality behind this structural choice. The nitro group serves a dual pharmacological purpose:

-

Electronic Modulation: It acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the core and facilitating subsequent bioconjugation[2].

-

Bioreducible Trigger: The reduction of the nitro group within the pathogen generates reactive intermediates that disrupt essential cellular components, providing a secondary mechanism of action independent of standard INH pathways[2].

Furthermore, converting the carbohydrazide into Schiff base (hydrazone) derivatives via condensation with aromatic aldehydes creates highly lipophilic, dual-pharmacophore hybrids[2]. These acid-labile linkers are specifically designed to undergo pH-triggered release within the acidic phagolysosomes of macrophages (pH ~5.0), where M. tuberculosis typically resides[2].

Synthetic Workflow

The synthesis hinges on precise regioselectivity during nitration, followed by highly efficient microwave-assisted derivatization[2].

Synthetic workflow for 2-nitropyridine-4-carbohydrazide antitubercular derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be visually or analytically confirmed before proceeding.

Protocol A: Synthesis of the Core Scaffold (2-Nitropyridine-4-carbohydrazide)

-

Objective: To convert an intermediate 2-nitroisonicotinic acid alkyl ester into the active carbohydrazide scaffold.

-

Causality Focus: Hydrazine hydrate is used in stoichiometric excess to prevent the formation of symmetrical diacylhydrazines (a common side reaction) and to drive the equilibrium toward complete conversion[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of methyl 2-nitroisonicotinate in 20 mL of absolute ethanol in a 100-mL round-bottom flask.

-

Nucleophilic Addition: Slowly add 20 mmol of hydrazine hydrate (80% aqueous solution) dropwise while stirring at room temperature.

-